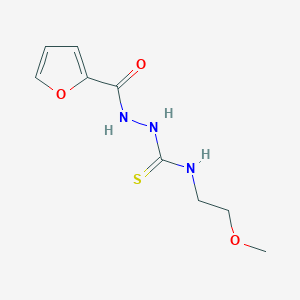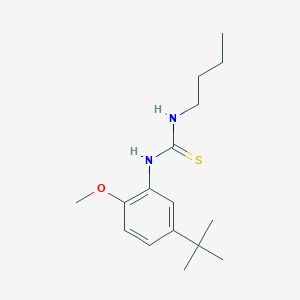![molecular formula C22H28N2O2 B4705096 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4705096.png)
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine
描述
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a subtype of the dopamine receptor that is primarily expressed in the prefrontal cortex, amygdala, and hypothalamus. The dopamine D4 receptor has been implicated in a variety of neuropsychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction.
作用机制
The dopamine D4 receptor is a G protein-coupled receptor that modulates the activity of adenylate cyclase. When dopamine binds to the receptor, it activates a signaling cascade that leads to the production of cyclic AMP (cAMP). 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine blocks the binding of dopamine to the dopamine D4 receptor, thereby inhibiting the production of cAMP.
Biochemical and physiological effects:
Studies have shown that this compound can modulate a variety of biochemical and physiological processes that are mediated by the dopamine D4 receptor. For example, this compound has been shown to reduce locomotor activity in rats, suggesting that the dopamine D4 receptor plays a role in motor control. This compound has also been shown to reduce the reinforcing effects of cocaine in rats, suggesting that the dopamine D4 receptor plays a role in addiction.
实验室实验的优点和局限性
The selectivity of 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine for the dopamine D4 receptor has made it a valuable tool for studying the role of this receptor in various neuropsychiatric disorders. However, the limitations of this compound include its relatively short half-life and poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine and the dopamine D4 receptor. One direction is to explore the role of the dopamine D4 receptor in the pathophysiology of neuropsychiatric disorders, such as schizophrenia and ADHD. Another direction is to develop more selective and potent antagonists of the dopamine D4 receptor, which could lead to the development of novel therapies for these disorders. Finally, research could focus on the development of new methods for administering this compound in vivo, such as prodrugs or sustained-release formulations.
科学研究应用
1-[2-(3,4-dimethylphenoxy)butanoyl]-4-phenylpiperazine has been used extensively in scientific research to study the dopamine D4 receptor. Studies have shown that this compound is a potent and selective antagonist of the dopamine D4 receptor, with little or no affinity for other dopamine receptor subtypes. This selectivity has made this compound a valuable tool for studying the role of the dopamine D4 receptor in various neuropsychiatric disorders.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-4-21(26-20-11-10-17(2)18(3)16-20)22(25)24-14-12-23(13-15-24)19-8-6-5-7-9-19/h5-11,16,21H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPYTKCJEXDRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl 4-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4705013.png)
![1-allyl-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4705015.png)
![methyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4705030.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4705035.png)
![diisopropyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4705039.png)


![methyl 3-chloro-6-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4705055.png)
![4-[(allylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4705063.png)

![ethyl 6-ethyl-2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4705085.png)
![methyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4705088.png)
![4-allyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4705091.png)
![5-bromo-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4705092.png)